molecular formula C20H22ClN3O3 B11563652 5-(4-chlorophenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine

5-(4-chlorophenyl)-1-methyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine

Cat. No.: B11563652
M. Wt: 387.9 g/mol
InChI Key: AAYIUNQARINQMV-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-1-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-AMINE is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a trimethoxyphenyl group, and an imidazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-1-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the imidazole intermediate.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzyl chloride and the chlorophenyl-imidazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-1-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-1-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Known for its antiviral activity.

    3,4,5-TRIMETHOXYCINNAMAMIDE: Studied for its anticancer properties.

    1,3,4-OXADIAZOLE DERIVATIVES: Explored for their antitubercular activity.

Uniqueness

5-(4-CHLOROPHENYL)-1-METHYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-IMIDAZOL-2-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C20H22ClN3O3/c1-24-16(14-5-7-15(21)8-6-14)12-23-20(24)22-11-13-9-17(25-2)19(27-4)18(10-13)26-3/h5-10,12H,11H2,1-4H3,(H,22,23)

InChI Key

AAYIUNQARINQMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1NCC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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